3-amino-6-(hydroxymethyl)oxane-2,4,5-triol Hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(hydroxymethyl)oxane-2,4,5-triol Hydrochloride typically involves the hydrolysis of chitin or chitosan, which are abundant in the exoskeletons of crustaceans. The process includes:
Hydrolysis: Chitin or chitosan is hydrolyzed using hydrochloric acid to produce glucosamine hydrochloride.
Purification: The resulting solution is purified by filtration and crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound involves:
Extraction: Chitin is extracted from crustacean shells.
Deacetylation: Chitin is deacetylated to form chitosan.
Hydrolysis: Chitosan is hydrolyzed using hydrochloric acid to yield glucosamine hydrochloride.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(hydroxymethyl)oxane-2,4,5-triol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: Reduction reactions can convert it into N-acetylglucosamine.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents like acetic anhydride for acetylation.
Major Products
Glucosaminic acid: Formed through oxidation.
N-acetylglucosamine: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
3-amino-6-(hydroxymethyl)oxane-2,4,5-triol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates.
Biology: Plays a crucial role in the formation of glycosaminoglycans and proteoglycans.
Medicine: Commonly used in the treatment of osteoarthritis and as a dietary supplement.
Industry: Used in the production of cosmetics and as a stabilizer in pharmaceuticals.
Mechanism of Action
The compound exerts its effects by:
Incorporation into Glycosaminoglycans: It is incorporated into glycosaminoglycans, which are essential for the maintenance of cartilage structure.
Stimulation of Cartilage Production: It stimulates the production of cartilage and inhibits its degradation.
Anti-inflammatory Effects: It has been shown to reduce inflammation in joints.
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A derivative of glucosamine with an acetyl group.
Chondroitin sulfate: Another compound used in the treatment of osteoarthritis.
Hyaluronic acid: A glycosaminoglycan used in joint health and skincare.
Uniqueness
3-amino-6-(hydroxymethyl)oxane-2,4,5-triol Hydrochloride is unique due to its:
High Bioavailability: It is easily absorbed in the body.
Versatility: It can be used in various fields including medicine, biology, and industry.
Effectiveness: It is effective in the treatment of osteoarthritis and other joint-related issues.
Properties
IUPAC Name |
3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931528 | |
Record name | 2-Amino-2-deoxyhexopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | Glucosamine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13693 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14257-79-5, 66-84-2 | |
Record name | .beta.-D-Galaltosamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283301 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-2-deoxyhexopyranose--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucosamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
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